molecular formula C34H29N3O2 B11058466 3-[(E)-2-Phenyl-2-piperidino-1-ethenyl]-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one

3-[(E)-2-Phenyl-2-piperidino-1-ethenyl]-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B11058466
M. Wt: 511.6 g/mol
InChI Key: QIMKKNSNELXTPD-XHLNEMQHSA-N
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Description

3-[(E)-2-Phenyl-2-piperidino-1-ethenyl]-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its anthra[1,9-CD]isoxazol-6-one core, which is substituted with phenyl, piperidino, and toluidino groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-Phenyl-2-piperidino-1-ethenyl]-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step organic reactions. The initial step often includes the formation of the anthra[1,9-CD]isoxazol-6-one core through cyclization reactions. Subsequent steps involve the introduction of the phenyl, piperidino, and toluidino groups via substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-Phenyl-2-piperidino-1-ethenyl]-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl, piperidino, and toluidino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(E)-2-Phenyl-2-piperidino-1-ethenyl]-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-2-Phenyl-2-piperidino-1-ethenyl]-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-2-Phenyl-2-piperidino-1-ethenyl]-5-(4-aminophenyl)-6H-anthra[1,9-CD]isoxazol-6-one
  • 3-[(E)-2-Phenyl-2-piperidino-1-ethenyl]-5-(4-methylanilino)-6H-anthra[1,9-CD]isoxazol-6-one

Uniqueness

3-[(E)-2-Phenyl-2-piperidino-1-ethenyl]-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C34H29N3O2

Molecular Weight

511.6 g/mol

IUPAC Name

10-(4-methylanilino)-12-[(E)-2-phenyl-2-piperidin-1-ylethenyl]-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C34H29N3O2/c1-22-14-16-25(17-15-22)35-28-20-24(21-29(23-10-4-2-5-11-23)37-18-8-3-9-19-37)32-31-30(28)33(38)26-12-6-7-13-27(26)34(31)39-36-32/h2,4-7,10-17,20-21,35H,3,8-9,18-19H2,1H3/b29-21+

InChI Key

QIMKKNSNELXTPD-XHLNEMQHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)/C=C(\C6=CC=CC=C6)/N7CCCCC7

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)C=C(C6=CC=CC=C6)N7CCCCC7

Origin of Product

United States

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